
N-(3-(1H-pirrol-1-il)propil)-9H-xanteno-9-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide is a compound that features a pyrrole ring and a xanthene core. This compound is part of a class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Aplicaciones Científicas De Investigación
N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of organic materials with specific electronic or photophysical properties
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n’-(2-(substituted)acetyl)benzohydrazides, have been found to inhibit enoyl acp reductase and dhfr enzymes . These enzymes play crucial roles in fatty acid synthesis and folate metabolism, respectively .
Mode of Action
Similar compounds have shown binding interactions with both the dihydrofolate reductase and enoyl acp reductase active sites . This suggests that N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide might interact with its targets in a similar manner, leading to inhibition of these enzymes.
Result of Action
If the compound acts similarly to its structural analogs, it could potentially lead to disruption of cell membrane integrity and inhibition of dna synthesis .
Métodos De Preparación
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide typically involves the condensation of a carboxylic acid derivative with a substituted amine. One common method includes the reaction of 9H-xanthene-9-carboxylic acid with 3-(1H-pyrrol-1-yl)propylamine under reflux conditions, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Comparación Con Compuestos Similares
N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit diverse biological activities, including antimicrobial and antiviral properties.
Benzimidazole derivatives: These compounds are another class of nitrogen-containing heterocycles with significant biological activities, including antimicrobial and anticancer properties.
The uniqueness of N-(3-(1H-pyrrol-1-yl)propyl)-9H-xanthene-9-carboxamide lies in its specific combination of the pyrrole and xanthene moieties, which confer distinct chemical and biological properties that can be exploited in various scientific and industrial applications.
Propiedades
IUPAC Name |
N-(3-pyrrol-1-ylpropyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(22-12-7-15-23-13-5-6-14-23)20-16-8-1-3-10-18(16)25-19-11-4-2-9-17(19)20/h1-6,8-11,13-14,20H,7,12,15H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNNYBIVAPTFRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCN4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
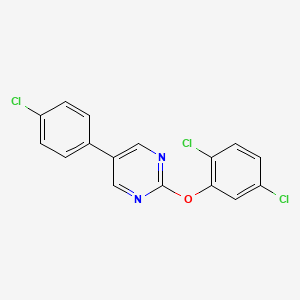
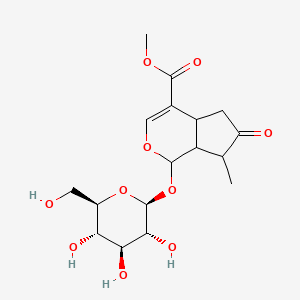
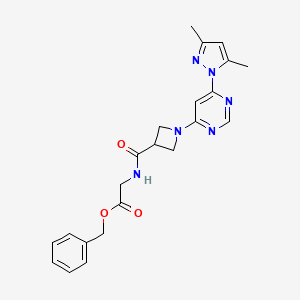
![(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2369041.png)
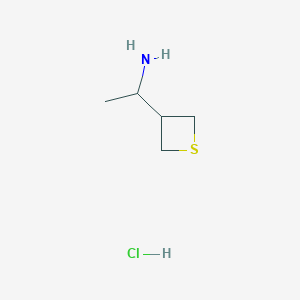
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2369044.png)
![3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(4-fluorophenyl)pyridazine](/img/structure/B2369045.png)

![2-(4-ethoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2369047.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclohexylacetamide](/img/structure/B2369049.png)
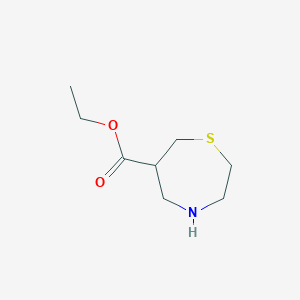
![6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2369052.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2369054.png)
